molecular formula C19H18N6OS B2471053 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1797401-08-1

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Katalognummer B2471053
CAS-Nummer: 1797401-08-1
Molekulargewicht: 378.45
InChI-Schlüssel: NAONZULGDNLIPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyanopyridinyl group attached to a piperidinyl group, which is further linked to a benzothiadiazole group via a methyl bridge.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include deprotection with TFA 10% in CH2Cl2, which affords the free amines. These are then reacted with the activated ester in DIPEA/DMF to afford the final compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Compounds related to "N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" have been synthesized through various chemical reactions, demonstrating the versatility and chemical reactivity of this class of compounds. For instance, Abdel‐Aziz et al. (2009) reported on the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, highlighting the cyclization and treatment reactions to obtain these derivatives, some of which showed significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).

Potential Biological Activities

The research has also explored the biological activities of compounds structurally similar to the specified chemical. For example, a study by Wang et al. (2018) synthesized a PET agent for imaging the IRAK4 enzyme in neuroinflammation, indicating the potential diagnostic applications of these compounds in medical imaging (Wang et al., 2018).

Molecular Interaction Studies

Shim et al. (2002) investigated the molecular interaction of an antagonist compound with the CB1 cannabinoid receptor, providing insights into the binding affinities and conformational analyses of these compounds, which could be relevant for understanding the receptor-ligand interactions and designing receptor-specific drugs (Shim et al., 2002).

Antileishmanial Activity

Tahghighi et al. (2011) synthesized and tested a series of 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents for their antileishmanial activity, indicating the potential use of these compounds in treating leishmaniasis, a parasitic disease (Tahghighi et al., 2011).

Anticancer Applications

The synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents by Norman et al. (1996) and the study on benzothiophene-2-carboxamide derivatives as potent urotensin-II receptor antagonists by Lim et al. (2016) demonstrate the diverse pharmacological interests in compounds with structures related to "N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" (Norman et al., 1996); (Lim et al., 2016).

Eigenschaften

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6OS/c20-11-15-2-1-7-21-18(15)25-8-5-13(6-9-25)12-22-19(26)14-3-4-16-17(10-14)24-27-23-16/h1-4,7,10,13H,5-6,8-9,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAONZULGDNLIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C4=C(C=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.